molecular formula C21H17F3N4O B2560146 1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-66-2

1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2560146
CAS RN: 894994-66-2
M. Wt: 398.389
InChI Key: SEOSKXDUUZBVRC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with dicyanopropionic ester to form a diazonium salt, which then undergoes cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray crystallography . The structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The reaction mechanism of similar compounds with unsaturated carbonyl compounds has been proposed . The intermediate compound, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups, reacts with electrophiles .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the specified molecule have been synthesized and evaluated for their anticancer properties. For example, a study on novel pyrazolopyrimidine derivatives demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Rahmouni et al., 2016). Similarly, another research synthesized and tested pyrazolo[4,3-d]-pyrimidine derivatives, finding several compounds with higher anticancer activity compared to reference drugs, underscoring their potential in cancer treatment (Hafez et al., 2016).

Anti-inflammatory and Antimicrobial Applications

Several derivatives have also been shown to possess anti-inflammatory and antimicrobial activities. A study involving the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines displayed significant anti-inflammatory activity, with some compounds showing comparable results to standard drugs. These compounds also exhibited promising antimicrobial activity against various pathogens (Aggarwal et al., 2014).

Novel Syntheses and Chemical Properties

Research into these compounds extends beyond biological activities to include innovative synthesis methods and the exploration of their chemical properties. For instance, novel syntheses of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions have been reported, highlighting the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown inhibitory activity against CDK2/cyclin A2 . Compounds with similar structures have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Future Directions

Future research could focus on further investigating the biological and pharmacological activities of this compound. Given the anticancer activity of similar compounds , this compound could be a potential candidate for further development as a therapeutic agent.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O/c1-13-4-3-5-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-8-16(9-7-15)21(22,23)24/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOSKXDUUZBVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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